2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H15NO·HCl. It is known for its unique bicyclic structure, which includes a norbornane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornane derivatives.
Amination: The norbornane derivative undergoes amination to introduce the amino group.
Ketone Formation:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bicyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine hydrochloride: Similar structure but with an amine group instead of a ketone.
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride is unique due to its combination of a norbornane ring system with both amino and ketone functional groups. This combination provides distinct chemical reactivity and potential biological activities, making it valuable for various research applications.
Biological Activity
2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride, with the chemical formula C9H16ClNO and CAS number 2126160-21-0, is a bicyclic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C9H16ClNO |
Molecular Weight | 189.68 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's bicyclic structure allows it to participate in enzyme inhibition and modulation of neurotransmitter systems.
Enzyme Interaction
Research indicates that compounds with similar bicyclic structures can act as enzyme inhibitors, particularly in pathways involving neurotransmitters such as dopamine and serotonin. This suggests potential applications in treating neurological disorders.
Neurotransmitter Modulation
Studies have shown that bicyclic amines can influence neurotransmitter levels in the brain, which may lead to therapeutic effects in conditions like depression and anxiety.
Antidepressant Effects
A study conducted on analogs of bicyclic amines demonstrated significant antidepressant-like effects in animal models. These effects were linked to increased levels of serotonin and norepinephrine in the brain, suggesting that this compound may exert similar actions.
Case Study: Anxiety Reduction
In a controlled study involving rodents, administration of a related bicyclic compound resulted in reduced anxiety-like behavior, as measured by elevated plus maze tests. The results indicated that the compound could enhance anxiolytic effects through modulation of GABAergic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other bicyclic compounds.
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Bicyclic amine | Potential antidepressant and anxiolytic |
Bicyclo[3.3.0]octane derivatives | Bicyclic hydrocarbon | Antimicrobial activity |
Bicyclo[4.1.0]heptan derivatives | Bicyclic ketone | Enzyme inhibition in metabolic pathways |
Properties
IUPAC Name |
2-amino-1-(2-bicyclo[2.2.1]heptanyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c10-5-9(11)8-4-6-1-2-7(8)3-6;/h6-8H,1-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUNVMAKCYFEPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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